

N-Methylnonan-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Methylnonan-2-amine	
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Abstract

N-Methylnonan-2-amine is a secondary aliphatic amine that holds potential interest in various fields of chemical research and development, including as a building block in organic synthesis and for potential biological applications. Due to its specific substitution pattern, it may exhibit unique physicochemical and biological properties. This technical guide provides a detailed overview of its chemical identifiers, predicted physical and spectroscopic properties, a plausible synthetic route, and a general workflow for its characterization. The information presented herein is compiled from data on structurally analogous compounds and established chemical principles, providing a foundational resource for researchers working with this or similar molecules.

Chemical Identifiers and Physical Properties

While a specific CAS number for **N-Methylnonan-2-amine** is not readily available in public databases, its identifiers and predicted properties can be derived from its chemical structure.

Table 1: Chemical Identifiers for **N-Methylnonan-2-amine**



Identifier	Value
IUPAC Name	N-Methylnonan-2-amine
Molecular Formula	C10H23N
Molecular Weight	157.30 g/mol
Canonical SMILES	CCCCCCC(C)NC
InChI	InChI=1S/C10H23N/c1-4-5-6-7-8-9-10(2)11- 3/h10-11H,4-9H2,1-3H3
InChlKey	Predicted: Based on structure

Table 2: Predicted Physicochemical Properties of N-Methylnonan-2-amine

Property	Predicted Value
Boiling Point	~180-200 °C
Density	~0.77-0.79 g/cm³
LogP	~3.5-4.0
рКа	~10.5-11.0

Note: These properties are estimations based on structurally similar aliphatic amines and have not been experimentally verified for **N-Methylnonan-2-amine**.

Synthesis Protocol: Reductive Amination

A common and efficient method for the synthesis of N-methyl secondary amines is through the reductive amination of a ketone with methylamine.[1][2][3] This approach offers high selectivity and can often be performed as a one-pot reaction.[2]

General Experimental Protocol

The synthesis of **N-Methylnonan-2-amine** can be achieved by the reductive amination of nonan-2-one with methylamine.



Materials:

- Nonan-2-one
- Methylamine (solution in a suitable solvent, e.g., methanol or THF)
- Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)
- Titanium(IV) isopropoxide (optional, as a Lewis acid catalyst)[1]
- Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
- Hydrochloric acid (for extraction)
- Sodium hydroxide (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- Imine Formation: In a round-bottom flask, dissolve nonan-2-one in the chosen anhydrous solvent. Add a solution of methylamine (typically 1.5-2.0 equivalents). If using a catalyst like titanium(IV) isopropoxide, it is added at this stage.[1] The mixture is stirred at room temperature for several hours to facilitate the formation of the intermediate imine.
- Reduction: The reducing agent is then added portion-wise to the reaction mixture. The
 temperature should be monitored and controlled, as the reduction can be exothermic. The
 reaction is stirred until the imine is fully converted to the amine, which can be monitored by
 techniques such as TLC or GC-MS.
- Work-up: Once the reaction is complete, the mixture is quenched by the slow addition of
 water. The product is then typically extracted into an organic solvent. To purify the amine
 from any unreacted ketone, the organic layer can be washed with an acidic solution (e.g., 1M
 HCl) to protonate the amine, rendering it water-soluble.
- Isolation: The aqueous layer containing the protonated amine is then basified (e.g., with 2M NaOH) to a pH > 12 to deprotonate the amine. The free amine is then extracted with an



organic solvent (e.g., diethyl ether or dichloromethane).

- Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude **N-Methylnonan-2-amine**.
- Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.



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Figure 1. General workflow for the synthesis of **N-Methylnonan-2-amine**.

Spectroscopic Characterization

The structural elucidation of **N-Methylnonan-2-amine** would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule.

- N-CH₃: A singlet at approximately 2.2-2.5 ppm.
- N-H: A broad singlet, the chemical shift of which is concentration and solvent dependent (typically 0.5-2.0 ppm).
- CH-N: A multiplet at approximately 2.5-2.8 ppm.
- Aliphatic Chain (CH₂ and CH₃): A series of multiplets and triplets in the upfield region (approximately 0.8-1.6 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon atoms.



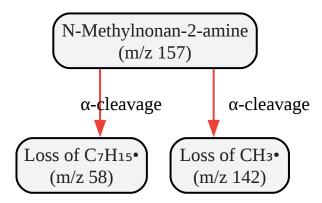
- N-CH₃: A signal at approximately 30-35 ppm.
- CH-N: A signal at approximately 55-60 ppm.
- Aliphatic Chain (CH2 and CH3): Signals in the range of 10-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion (M+): According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak for N-Methylnonan-2-amine is expected at an m/z of 157.[4][5][6]
- Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6][7] For N-Methylnonan-2-amine, two primary alpha-cleavage fragments are expected:
 - Loss of a heptyl radical (C7H15•) to give a fragment at m/z 58.
 - Loss of a methyl radical (CH₃•) to give a fragment at m/z 142.

The base peak in the mass spectrum is likely to be the more stable iminium ion resulting from alpha-cleavage.[6]



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Figure 2. Predicted primary mass spectrometry fragmentation pathways.

Biological Activity and Significance

N-methylated amines are prevalent in a wide range of biologically active molecules, including many pharmaceuticals.[8][9][10] The presence of an N-methyl group can significantly influence a molecule's pharmacological properties, such as its solubility, metabolic stability, and binding affinity to biological targets.[8]

While no specific biological activities have been reported for **N-Methylnonan-2-amine**, long-chain aliphatic amines and their derivatives are known to exhibit various biological effects.[11] Research into the biological profile of **N-Methylnonan-2-amine** could explore its potential as an antimicrobial agent, an ion channel modulator, or as a scaffold for the development of new therapeutic agents.

Conclusion

This technical guide provides a foundational understanding of **N-Methylnonan-2-amine**, a compound for which specific experimental data is not widely available. By leveraging established principles of organic synthesis and spectroscopic analysis of analogous compounds, this document offers a predictive yet comprehensive overview for researchers. The detailed synthetic protocol and expected analytical data serve as a valuable starting point for the synthesis, characterization, and further investigation of this and related long-chain N-methylated secondary amines. Further experimental work is necessary to validate the predicted properties and to explore the potential applications of this molecule.

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- To cite this document: BenchChem. [N-Methylnonan-2-amine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15431103#n-methylnonan-2-amine-cas-number-and-identifiers]

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